![molecular formula C24H23N3O B2802699 N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide CAS No. 686736-50-5](/img/structure/B2802699.png)
N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide, commonly known as EBI-005, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. EBI-005 belongs to the class of compounds known as Janus kinase inhibitors (JAK inhibitors), which have been shown to have anti-inflammatory and immunomodulatory effects.
科学的研究の応用
Coordination Chemistry
Compounds related to N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide, such as bis(N-heterocyclic carbene) (NHC) ligands, have been synthesized and studied for their coordination chemistry with metals. These compounds exhibit unique chelating properties due to their unsymmetrical triazolylidene/benzimidazolylidene or triazolylidene/imidazolylidene dicarbene ligands. This research is crucial for the development of new organometallic complexes with potential applications in catalysis and material science (Schick, Pape, & Hahn, 2014).
Anticancer Research
Several derivatives of benzamides have been synthesized and evaluated for their anticancer activity. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of benzamide derivatives in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis and Process Improvement
Research has focused on the synthesis and process improvement of benzamide derivatives, demonstrating their potential antitumor effects and excellent bioactivities. These studies provide valuable insights into the development of new synthetic routes and the optimization of yield for pharmaceutical applications (Bin, 2015).
Antimicrobial Activity
Benzimidazole derivatives have been synthesized and assessed for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents, addressing the growing concern of antibiotic resistance (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Heparanase Inhibitors
Novel benzamide derivatives have been identified as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This research opens new avenues for the development of therapeutic agents targeting heparanase to combat cancer spread and growth (Xu et al., 2006).
作用機序
Target of Action
Similar compounds with a benzimidazole core have been reported to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The specific interaction of N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide with its target would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a wide range of biochemical pathways, including those involved in inflammation, cancer, and metabolic disorders . The specific pathways affected by N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]benzamide would depend on its target and mode of action.
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and widely distributed in the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary significantly depending on their chemical structure and the presence of functional groups that can be metabolized or conjugated for excretion.
Result of Action
Benzimidazole derivatives have been reported to exert various effects at the molecular and cellular levels, including inhibiting cell proliferation, inducing apoptosis, reducing inflammation, and modulating immune responses . The specific effects of this compound would depend on its target, mode of action, and the type of cells or tissues involved.
特性
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)-2-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-2-27-22-16-10-9-15-20(22)25-23(27)21(17-18-11-5-3-6-12-18)26-24(28)19-13-7-4-8-14-19/h3-16,21H,2,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSUTBKGPJHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

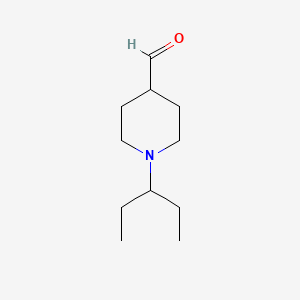

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2802619.png)
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)

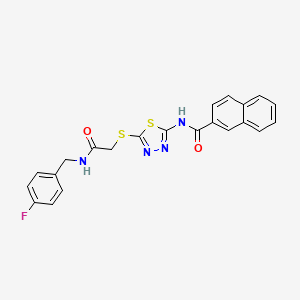
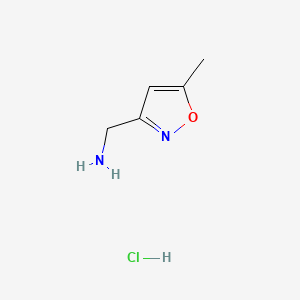
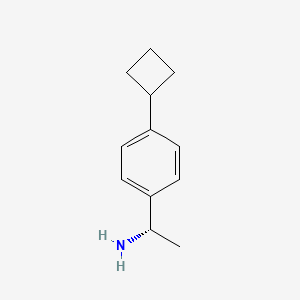
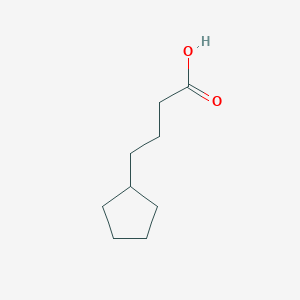
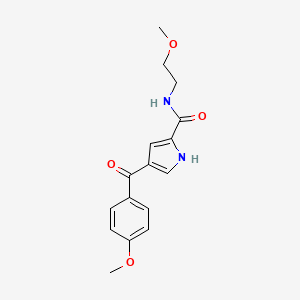
![4-[(2-Chloropyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B2802634.png)
![N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2802636.png)
![1-[5-(2-hydroxyphenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2802637.png)
